molecular formula C7H9BrClN3O B12845226 1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol

1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol

Cat. No.: B12845226
M. Wt: 266.52 g/mol
InChI Key: KTRGUMXJLRSTDL-UHFFFAOYSA-N
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Description

1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a bromine and chlorine atom on the pyrazine ring, which is further substituted with an amino group and a propan-2-ol moiety. The molecular formula of this compound is C7H8BrClN3O, and it has a molecular weight of 264.52 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol typically involves the reaction of 5-bromo-3-chloropyrazin-2-amine with propylene oxide in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, ketones, aldehydes, and reduced pyrazine compounds .

Scientific Research Applications

1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring, along with the amino and propan-2-ol groups. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C7H9BrClN3O

Molecular Weight

266.52 g/mol

IUPAC Name

1-[(5-bromo-3-chloropyrazin-2-yl)amino]propan-2-ol

InChI

InChI=1S/C7H9BrClN3O/c1-4(13)2-10-7-6(9)12-5(8)3-11-7/h3-4,13H,2H2,1H3,(H,10,11)

InChI Key

KTRGUMXJLRSTDL-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=NC=C(N=C1Cl)Br)O

Origin of Product

United States

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